molecular formula C5H7N3 B599765 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 116056-05-4

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

Cat. No.: B599765
CAS No.: 116056-05-4
M. Wt: 109.132
InChI Key: BRXYDRIZVHRXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole: is a heterocyclic compound that features a fused ring system combining a pyrrole and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole typically involves a multi-step process. One common method includes the following steps:

    Etherification: The starting material undergoes etherification to introduce the necessary functional groups.

    Hydrazonation: The intermediate product is then subjected to hydrazonation, forming a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization to form the triazole ring.

    Reduction: Finally, the compound is reduced to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets. For instance, as a necroptosis inhibitor, it targets receptor-interacting protein kinase 1 (RIPK1). The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and thereby preventing the necroptosis pathway .

Comparison with Similar Compounds

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-2-5-7-6-4-8(5)3-1/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXYDRIZVHRXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=CN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.